Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a naphthalene ring system fused with a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of β-naphthol, an aldehyde, and a β-keto ester in the presence of a catalyst such as ammonium acetate . This reaction is carried out under reflux conditions, often in ethanol or another suitable solvent, and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as magnesium hydrogen sulfate or other heterogeneous catalysts can be employed to facilitate the reaction under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the tetrahydropyrimidine ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol: Similar structure but with a pyrazole ring instead of a tetrahydropyrimidine ring.
2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitrile: Contains a chromene ring system.
Uniqueness
Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a naphthalene ring with a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry .
Biological Activity
Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines, which are known for various biological activities. Its structure can be represented as follows:
This structure features a naphthalene moiety, contributing to its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, a study reported that related compounds demonstrated antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Anticancer Potential
Several studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, it was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways .
The proposed mechanisms of action for the anticancer effects include:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : Inhibition of key cell cycle regulators.
- Inhibition of Angiogenesis : Suppression of factors that promote blood vessel formation in tumors.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both gram-positive and gram-negative bacteria. The compound was tested using standard agar diffusion methods and showed zones of inhibition comparable to established antibiotics.
Study 2: Anticancer Activity
In a series of experiments involving human breast cancer cell lines (MCF-7), the compound exhibited IC50 values in the low micromolar range. The treatment led to a marked increase in apoptotic cells as evidenced by flow cytometry analysis .
Properties
CAS No. |
300571-17-9 |
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Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H16N2O4/c1-9-13(16(21)23-2)15(19-17(22)18-9)14-11-6-4-3-5-10(11)7-8-12(14)20/h3-8,15,20H,1-2H3,(H2,18,19,22) |
InChI Key |
QMEOVZJDOROKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC3=CC=CC=C32)O)C(=O)OC |
solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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